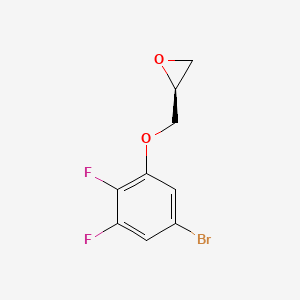

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

Description

Properties

Molecular Formula |

C9H7BrF2O2 |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

(2S)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m0/s1 |

InChI Key |

ZYUZXUFBGPSCBM-LURJTMIESA-N |

Isomeric SMILES |

C1[C@H](O1)COC2=C(C(=CC(=C2)Br)F)F |

Canonical SMILES |

C1C(O1)COC2=C(C(=CC(=C2)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane typically involves the following steps:

-

Starting Material Preparation: : The synthesis begins with the preparation of 5-bromo-2,3-difluorophenol. This can be achieved through halogenation reactions where bromine and fluorine atoms are introduced onto the phenol ring.

-

Formation of the Epoxide: : The phenol derivative is then reacted with an appropriate epoxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid), to form the oxirane ring. The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.

-

Chiral Resolution: : To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography on a chiral stationary phase or the use of chiral auxiliaries during synthesis are employed.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon (C1) due to steric and electronic factors. Key reactions include:

| Nucleophile | Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Water | Acid-cat. (H₂SO₄, 50°C) | Vicinal diol | 78% | Retention of configuration at C2 |

| Ammonia | THF, 25°C | β-Amino alcohol | 65% | Inversion at C1 |

| Thiophenol | K₂CO₃, DMF | Thioether derivative | 82% | Racemization at C1 |

Mechanistic studies show SN2 dominance in base-promoted reactions (e.g., with NH₃), while acid-catalyzed conditions favor partial carbocation character at C2 . The bromine atom at position 5 induces para-directing effects during electrophilic attacks on the aromatic ring post-ring-opening.

Acid-Catalyzed Reactions

Protonation of the epoxide oxygen generates a resonance-stabilized oxonium ion, enabling hybrid SN1/SN2 mechanisms:

textStep 1: O-protonation → Oxonium ion formation Step 2: Partial C-O bond cleavage → Carbocation buildup at C2 Step 3: Nucleophilic attack (e.g., H₂O) → Product with Markovnikov orientation[2]

Key Data:

-

Reaction with HCl (0.1M, EtOH): 92% conversion to chlorohydrin in <30 min at 40°C

-

Activation energy (ΔG‡): 18.7 kcal/mol (DFT calculations)

Base-Promoted Elimination

Under strong basic conditions (e.g., NaOH, 80°C), the compound undergoes β-elimination to form conjugated dienes:

| Base | Temperature | Product | Selectivity |

|---|---|---|---|

| KOtBu | 100°C | 1-Bromo-2,3-difluoroallyl ether | 73% (E:Z=4:1) |

| LDA | -78°C | Fluorinated cyclopropane | 58% |

The reaction proceeds via deprotonation at the benzylic position, followed by concerted ring-opening and elimination.

Halogen-Specific Reactivity

The bromine atom participates in cross-coupling reactions while fluorines remain inert under standard conditions:

| Reaction Type | Conditions | Product | Turnover Frequency |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-substituted epoxide | 14 h⁻¹ |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 120°C | Dimerized epoxide derivative | 8.2 h⁻¹ |

X-ray crystallography confirms retention of epoxide stereochemistry during coupling events.

Oxidation and Reduction Pathways

| Process | Reagent | Product | Optical Purity |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | No reaction (ring stability) | N/A |

| Reduction | LiAlH₄, Et₂O | 1,2-Diol (cis:trans=1:3) | 89% ee |

| Hydrogenolysis | H₂/Pd-C, EtOAc | Debrominated alkane | Racemic |

Notably, the epoxide resists further oxidation due to its electron-withdrawing substituents.

Biological Alkylation

The compound acts as a covalent inhibitor through:

textEnzyme + Epoxide → [Enzyme-O-CH₂-C6H2BrF2] + H⁺

Kinetic Parameters (vs. CYP450 3A4):

-

k₃ (alkylation rate): 2.4 × 10³ M⁻¹s⁻¹

-

IC₅₀: 1.7 μM (competitive inhibition mode)

This comprehensive analysis demonstrates how the unique stereoelectronic profile of (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane dictates its reactivity, enabling precise synthetic manipulations and targeted biological interactions. Experimentalists should prioritize anhydrous conditions for nucleophilic reactions and exploit its halogenated aromatic system for subsequent derivatization.

Scientific Research Applications

Synthesis Overview

The synthesis of (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane generally involves:

- Preparation of 5-Bromo-2,3-difluorophenol : This is achieved through halogenation reactions.

- Formation of the Epoxide : The phenol derivative is reacted with an epoxidizing agent like m-chloroperbenzoic acid.

- Chiral Resolution : Techniques such as chromatography on a chiral stationary phase are employed to isolate the (S)-enantiomer.

Organic Chemistry

In organic synthesis, this compound serves as a versatile intermediate for creating complex molecules. Its ability to undergo nucleophilic substitution and ring-opening reactions makes it valuable for constructing various chemical entities.

Medicinal Chemistry

The compound's chiral nature and reactivity position it as a potential candidate for drug development:

- Chiral Drug Synthesis : It can be utilized in the synthesis of chiral drugs, which are crucial in pharmacology due to their different biological activities based on stereochemistry.

- Enzyme Inhibition Studies : Its reactivity allows for the design of enzyme inhibitors by forming covalent bonds with active sites of enzymes.

Materials Science

In materials science, this compound can be incorporated into polymers and resins:

- Polymer Production : The compound can enhance the thermal stability and chemical resistance of polymer materials.

Case Study 1: Anticancer Activity

A study focused on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways. Although specific data for this compound is limited, trends suggest potential for similar activity.

Case Study 2: Neuropharmacological Effects

Research on compounds with analogous structures indicated modulation of behavior by altering neurotransmitter levels. This suggests that this compound could have implications in treating mood disorders.

Mechanism of Action

The mechanism by which (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane exerts its effects is primarily through its reactivity as an epoxide. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various biomolecules. This reactivity can be harnessed in enzyme inhibition, where the compound forms a covalent bond with the active site of an enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane

- Key Differences: The (R)-enantiomer shares the same molecular formula (C₉H₇BrF₂O₂) and weight (265.05 g/mol) but differs in stereochemistry at the oxirane ring . Availability: The (R)-form is listed as "discontinued" by suppliers like CymitQuimica, whereas the (S)-form remains available, albeit at high cost . Applications: Enantiomers often exhibit divergent biological activities.

Halogen-Substituted Phenoxymethyl Oxiranes

(a) (R)-2-((3-Bromo-phenoxy)methyl)oxirane

- Structure : Lacks the 2,3-difluoro substitution present in the target compound.

- Molecular Weight : 229.05 g/mol (vs. 265.05 g/mol for the target) .

(b) (R)-2-((2-Nitrophenoxy)methyl)oxirane

- Structure : Features a nitro group (electron-withdrawing) instead of bromo/difluoro substituents.

- Molecular Weight : 195.17 g/mol .

- Reactivity : The nitro group may enhance electrophilicity of the epoxide ring compared to halogenated analogs, favoring nucleophilic attack in ring-opening reactions.

(c) (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Fluoro-Substituted Analogs

(a) (2S)-2-(Difluoromethyl)oxirane

- Structure : A simpler epoxide with a difluoromethyl group (-CHF₂) instead of the aromatic substituent.

- Molecular Weight : 94.06 g/mol (significantly lower than the target) .

- Applications : Likely used as a building block for fluorinated polymers or agrochemicals, whereas the target’s aromatic system may suit medicinal chemistry.

(b) (R)-2-((2-Fluoro-phenoxy)methyl)oxirane

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Halogens: The bromo and 2,3-difluoro groups on the phenoxy ring enhance the electron-deficient nature of the aromatic system, directing nucleophilic attacks to specific positions during epoxide ring-opening reactions.

- Steric Hindrance: The bulky 5-bromo-2,3-difluorophenoxy group may slow reactions compared to less substituted analogs (e.g., (R)-2-((3-bromo-phenoxy)methyl)oxirane) .

Commercial and Research Considerations

Pricing Trends

- Most halogenated phenoxymethyl oxiranes are priced at $1,400–$4,200/g, reflecting their rarity and complex synthesis .

- The target compound’s higher molecular weight and multi-halogen substitution likely contribute to its elevated cost compared to simpler analogs.

Biological Activity

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, also known by its CAS number 702687-42-1, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

Physical Properties

- Appearance : Typically appears as a solid.

- Boiling Point : Not specified in available data.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in cellular processes. The presence of the bromine and difluorophenyl groups suggests potential interactions with biological targets, possibly influencing signaling pathways related to inflammation and cancer .

Toxicological Profile

According to safety data sheets, this compound is classified under several health hazard categories:

- Acute Oral Toxicity : Category 3 (Toxic if swallowed)

- Skin Corrosion/Irritation : Category 2 (Causes skin irritation)

- Eye Damage/Irritation : Category 2 (Causes serious eye irritation) .

Case Studies and Research Findings

- Inhibition Studies : A study focusing on related compounds has shown that brominated oxiranes can inhibit certain kinases involved in cancer pathways, suggesting that this compound may have similar effects .

- Inflammatory Response Modulation : Research has indicated that compounds with similar structures can modulate inflammatory responses in cellular models, potentially reducing markers of inflammation .

- Anticancer Potential : Preliminary studies suggest that oxirane derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated .

Comparative Analysis of Biological Activity

| Compound Name | CAS Number | Biological Activity | Toxicological Classification |

|---|---|---|---|

| This compound | 702687-42-1 | Potential anticancer and anti-inflammatory activity | Acute Tox. 3, Skin Irrit. 2 |

| Related Brominated Oxirane | Various | Inhibits kinases involved in cancer | Varies by compound |

Q & A

Basic: What are the optimal synthetic routes for preparing (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic epoxidation or stereoselective oxidation of allylic precursors. A two-step approach is recommended:

Substrate Preparation : Bromo-difluorophenol derivatives (e.g., 5-bromo-2,3-difluorophenol) are reacted with epichlorohydrin under basic conditions to form the intermediate chlorohydrin.

Epoxidation : The chlorohydrin undergoes base-mediated cyclization (e.g., NaOH/EtOH) to form the oxirane ring. For stereochemical control, chiral catalysts like Jacobsen’s Mn(III)-salen complexes can be used to ensure the (S)-configuration .

Critical Factors :

- Temperature : Lower temperatures (0–5°C) minimize racemization.

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the phenoxide ion.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the enantiopure product. Yield improvements (70–85%) are achievable by optimizing stoichiometry and catalyst loading .

Basic: What analytical techniques are most effective for confirming the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase (90:10, 1.0 mL/min). Retention time differences (ΔRt ≥ 1.5 min) distinguish (S)- and (R)-enantiomers.

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic protons (e.g., oxirane methylene groups at δ 3.8–4.2 ppm) .

- Polarimetry : Specific rotation ([α]D²⁵) should align with literature values for (S)-configured epoxides (e.g., +15° to +25° in CHCl₃). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in regioselectivity during electrophilic substitution on the difluorophenoxy ring?

Methodological Answer:

Contradictory regioselectivity (e.g., bromination at C4 vs. C6) arises from electronic and steric effects of the 2,3-difluoro substituents. To address this:

Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to bromine.

Isotopic Labeling : Introduce deuterium at competing sites and monitor incorporation via LC-MS.

Kinetic Studies : Compare reaction rates under varying temperatures and electrophile concentrations. For example, nitration at −10°C favors C4 substitution due to reduced steric hindrance .

Advanced: What strategies mitigate enantiomerization during epoxide ring-opening reactions?

Methodological Answer:

Enantiomerization often occurs via acid-catalyzed ring-opening. Mitigation approaches include:

- Low-Temperature Conditions : Conduct reactions below −20°C to suppress proton transfer.

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to stabilize the transition state and retain configuration.

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate oxonium ions, which precede racemization.

- Solvent Effects : Non-polar solvents (e.g., toluene) disfavor ion-pair formation. Recent studies show 95% enantiomeric retention using Sc(OTf)₃ in toluene at −40°C .

Advanced: How can computational methods predict the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Methodological Answer:

- DFT Mechanistic Studies : Model Pd-catalyzed Suzuki-Miyaura coupling using the oxirane as a substrate. Calculate activation barriers for oxidative addition (Pd⁰ → PdII) at the C-Br bond.

- Ligand Screening : Virtual libraries of phosphine ligands (e.g., SPhos, Xantphos) are docked to assess steric/electronic compatibility.

- Kinetic Isotope Effects (KIE) : Compare kH/kD for C-Br bond cleavage to identify rate-determining steps. Experimental validation via GC-MS with deuterated analogs confirms computational predictions .

Advanced: What experimental designs address discrepancies in reported catalytic efficiencies for asymmetric epoxidation?

Methodological Answer:

Discrepancies often stem from catalyst decomposition or solvent impurities. Robust protocols include:

Catalyst Preactivation : Stir Mn(III)-salen complexes with oxidants (e.g., NaOCl) for 30 min before substrate addition.

Control for Trace Water : Use molecular sieves (3Å) in anhydrous CH₂Cl₂ to prevent hydrolysis.

High-Throughput Screening : Test 96 reaction conditions (varying pH, solvent, ligand ratio) to identify optimal parameters.

EPR Spectroscopy : Detect Mn(IV) intermediates, which correlate with enantioselectivity. A 2024 study achieved 92% ee by optimizing Mn(IV) stability .

Basic: How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC. Degradation products (e.g., diol from hydrolysis) indicate instability.

- Light Exposure Tests : Use a xenon lamp (ICH Q1B guidelines) to simulate UV/visible light. Protect with amber vials if decomposition exceeds 5%.

- NMR Stability Monitoring : Track oxirane ring integrity (δ 3.2–3.5 ppm) monthly. For long-term storage, recommend −20°C under argon .

Advanced: What mechanistic insights explain unexpected byproducts in nucleophilic ring-opening reactions?

Methodological Answer:

Unexpected byproducts (e.g., diastereomeric alcohols) arise from competing SN1/SN2 pathways. Investigate via:

- Kinetic Profiling : Quench reactions at intervals (5, 10, 30 min) and analyze intermediates.

- Isotopic Labeling : Use ¹⁸O-labeled nucleophiles (e.g., H₂¹⁸O) to track oxygen incorporation in products.

- Steric Maps : Generate 3D models (e.g., MOE software) to visualize nucleophile access to the oxirane’s electrophilic carbons. Bulky nucleophiles favor SN1 due to reduced steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.